3-oxo-5-Phenyl-2,3-dihydropyridazine-4-carboxylicacid
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Overview
Description
3-oxo-5-Phenyl-2,3-dihydropyridazine-4-carboxylic acid is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities and are used in various medicinal chemistry applications . This compound, in particular, has shown potential in various scientific research fields due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-5-Phenyl-2,3-dihydropyridazine-4-carboxylic acid typically involves the reaction of enaminones with malononitrile in the presence of ethanolic piperidine . This reaction leads to the formation of 2,3-dihydropyridazine-4-carboxylic acids. Another method involves the reaction of 2-cyano-5-(dimethylamino)-5-arylpenta-2,4-dienamides with nitrous acid or benzenediazonium chloride .
Industrial Production Methods
While specific industrial production methods for 3-oxo-5-Phenyl-2,3-dihydropyridazine-4-carboxylic acid are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-oxo-5-Phenyl-2,3-dihydropyridazine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyridazine derivatives.
Substitution: Substitution reactions, particularly at the phenyl group, can yield a variety of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted pyridazine derivatives, which have shown significant biological activities .
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential therapeutic agent for various diseases due to its pharmacological activities.
Industry: Used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 3-oxo-5-Phenyl-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes, such as xanthine oxidase, through a novel interaction mode . This inhibition leads to various biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide: Similar structure but different substituents, leading to varied biological activities.
5-substituted 6-phenyl-3(2H)-pyridazinone: Another pyridazine derivative with significant pharmacological properties.
Uniqueness
3-oxo-5-Phenyl-2,3-dihydropyridazine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C11H8N2O3 |
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Molecular Weight |
216.19 g/mol |
IUPAC Name |
6-oxo-4-phenyl-1H-pyridazine-5-carboxylic acid |
InChI |
InChI=1S/C11H8N2O3/c14-10-9(11(15)16)8(6-12-13-10)7-4-2-1-3-5-7/h1-6H,(H,13,14)(H,15,16) |
InChI Key |
GKGOBNAAIVSZOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NN=C2)C(=O)O |
Origin of Product |
United States |
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